N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound featuring a benzo[d]thiazole core substituted with a carboxamide group and a methylated oxadiazole moiety. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazoles, have been found to bind with high affinity to multiple receptors , suggesting that N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide may also interact with various biological targets.
Mode of Action
It is known that oxadiazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may influence a range of biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core This can be achieved through cyclization reactions involving o-aminothiophenol and chloroacetic acid
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, facilitated by suitable electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Halogenating agents, strong bases, polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduced derivatives, such as amines and alcohols.
Substitution: Substituted derivatives with different functional groups attached to the heterocyclic core.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential in various biological assays, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound has been studied for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
N-((2-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-5-carboxamide
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-7-carboxamide
Uniqueness: N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit unique properties and applications, making it a valuable compound in scientific research and industry.
Biological Activity
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential applications in drug discovery.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core linked to a 3-methyl-1,2,4-oxadiazole moiety. The molecular formula is C13H12N4O2S with a molecular weight of approximately 284.33 g/mol. The presence of the oxadiazole ring is crucial as it contributes to the compound's biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₂N₄O₂S |
Molecular Weight | 284.33 g/mol |
CAS Number | 1235283-29-0 |
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. A study reported that oxadiazole derivatives displayed IC50 values ranging from 1.82 to 5.55 μM against multiple cancer types, highlighting their potential as anticancer agents .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound A | HCT-116 | 1.82 |
Compound B | HePG-2 | 5.55 |
Compound C | MCF-7 | 2.86 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Oxadiazole derivatives have been shown to be effective against bacterial strains, including resistant strains of Mycobacterium tuberculosis. The mechanism often involves the inhibition of key enzymes or disruption of bacterial cell wall synthesis .
Other Biological Activities
Beyond anticancer and antimicrobial effects, oxadiazole derivatives have been linked to anti-inflammatory, analgesic, and anti-Alzheimer activities. They demonstrate inhibitory potency against various targets such as histone deacetylases (HDACs), carbonic anhydrases (CAs), and sirtuins .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the oxadiazole ring and the benzo[d]thiazole moiety can significantly affect biological activity. For example:
- Substitution Patterns : The position and nature of substituents on the thiazole ring influence potency.
- Oxadiazole Ring Modifications : Altering the methyl group can enhance or diminish activity against specific targets.
Case Studies
Case Study 1: Anticancer Screening
In a recent study, several derivatives of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole were synthesized and screened against a panel of cancer cell lines. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity against Mycobacterium tuberculosis. The derivative showed promising results against both drug-sensitive and resistant strains, suggesting its potential as a lead compound for tuberculosis treatment .
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-7-15-11(18-16-7)5-13-12(17)8-2-3-9-10(4-8)19-6-14-9/h2-4,6H,5H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVARRIKGDAYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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